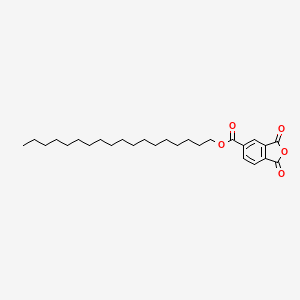
1H-Pyrazol-3-ylmethyl 5-fluoro-3-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazol-3-ylmethyl 5-fluoro-3-pyridinecarboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-3-ylmethyl 5-fluoro-3-pyridinecarboxylate typically involves the reaction of 1H-pyrazole with 5-fluoro-3-pyridinecarboxylic acid. The reaction is carried out in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazol-3-ylmethyl 5-fluoro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1H-Pyrazol-3-ylmethyl 5-fluoro-3-pyridinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazol-3-ylmethyl 5-fluoro-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The presence of the fluorine atom and the pyridine ring can enhance the binding affinity and specificity of the compound for its molecular targets.
Comparación Con Compuestos Similares
1H-Pyrazol-3-ylmethyl 5-fluoro-3-pyridinecarboxylate can be compared with other similar compounds, such as:
1H-Pyrazol-3-ylmethyl 3-pyridinecarboxylate: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
5-Fluoro-1H-pyrazole-3-carboxylate: Contains a similar pyrazole ring but with different substitution patterns, leading to variations in its properties and applications.
3-Pyridinecarboxylic acid derivatives:
Propiedades
Número CAS |
23723-16-2 |
|---|---|
Fórmula molecular |
C10H8FN3O2 |
Peso molecular |
221.19 g/mol |
Nombre IUPAC |
1H-pyrazol-5-ylmethyl 5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C10H8FN3O2/c11-8-3-7(4-12-5-8)10(15)16-6-9-1-2-13-14-9/h1-5H,6H2,(H,13,14) |
Clave InChI |
FUUKSQJUWJDXBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NN=C1)COC(=O)C2=CC(=CN=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [(chloromethoxy)methyl]phosphonate](/img/structure/B14710113.png)

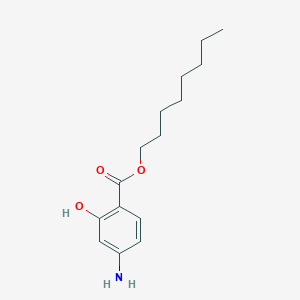
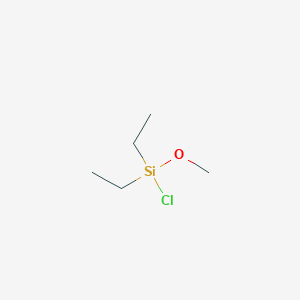
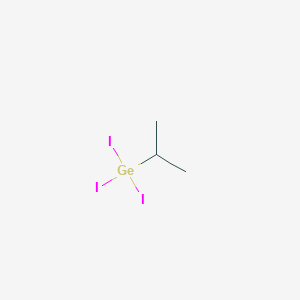



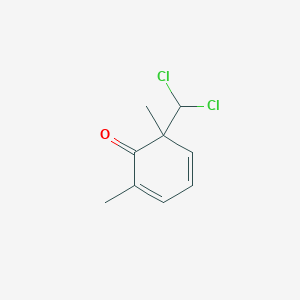
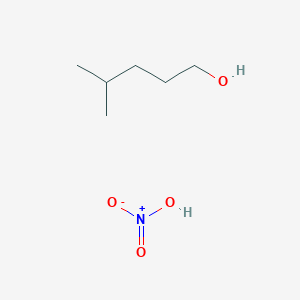

![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)

